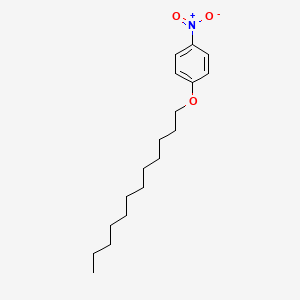

Dodecyl 4-nitrophenyl ether

Description

Significance of Aryl Ethers in Contemporary Organic Chemistry

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. fiveable.me This structure is a key component in many biologically important molecules. acs.org Their stability and ability to act as solvents for a wide range of organic compounds make them valuable in various chemical reactions and industrial processes. numberanalytics.comsolubilityofthings.com

In medicinal chemistry and drug design, the inclusion of an ether linkage can significantly alter a molecule's properties, such as its solubility and stability, which can in turn affect its biological activity. numberanalytics.com Aryl ethers are found in numerous natural products and are used as intermediates in the synthesis of more complex molecules. numberanalytics.com

The Nitrophenyl Moiety as a Functional Group in Ether Systems

The 4-nitrophenyl group, also known as a p-nitrophenyl group, consists of a benzene (B151609) ring with a nitro group (-NO2) at the para position. ontosight.ai The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the molecule. ontosight.ai This characteristic makes the aromatic ring more susceptible to nucleophilic attack, a key step in many chemical reactions. ontosight.ai

In various applications, the nitrophenyl moiety is used in the synthesis of other compounds. entrepreneur-cn.com For instance, the nitro group can be reduced to form an amino group (-NH2), which is a common step in the production of pharmaceuticals and dyes. ontosight.aientrepreneur-cn.com The presence of the nitrophenyl group can also be exploited in enzyme assays, where its conversion to a colored product can be used to measure enzyme activity. ontosight.ai

Research Context and Objectives for Dodecyl 4-nitrophenyl Ether

This compound, with its long dodecyl chain and polar nitrophenyl group, possesses both hydrophobic and hydrophilic characteristics. vulcanchem.com This amphiphilic nature makes it a subject of interest for research in areas such as the development of novel antimicrobial agents and drug delivery systems. vulcanchem.com

The synthesis of this compound is typically achieved through a Williamson ether synthesis, where p-nitrophenol is reacted with a dodecyl halide. vulcanchem.com Research in this area also focuses on developing more sustainable, "green" chemistry approaches to its synthesis. vulcanchem.com This includes exploring the use of less hazardous solvents and developing catalytic systems that can operate under milder conditions. vulcanchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 65039-18-1 |

| Molecular Formula | C18H29NO3 |

| Molecular Weight | 307.43 g/mol |

| IUPAC Name | 1-(dodecyloxy)-4-nitrobenzene |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% (GC) |

The data in this table is compiled from sources vulcanchem.comchemeo.comcymitquimica.comsigmaaldrich.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dodecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOAOBWVYOLSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215360 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-18-1 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of Dodecyl 4 Nitrophenyl Ether

Mechanistic Studies of Ether Bond Cleavage

The cleavage of the ether bond in dodecyl 4-nitrophenyl ether is a focal point of mechanistic organic chemistry, offering insights into the reactivity of aryl alkyl ethers. The stability of the C-O bond in ethers makes their cleavage a challenging yet important transformation. The presence of both an alkyl and an aryl group attached to the ether oxygen, along with a strong electron-withdrawing group on the aromatic ring, introduces unique electronic and steric factors that govern the reaction pathways.

Acid-Catalyzed Hydrolysis and Alcoholysis Pathways

Acid-catalyzed cleavage is a common reaction for ethers, typically proceeding through nucleophilic substitution mechanisms. In the case of this compound, the reaction is initiated by the protonation of the etheral oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. The subsequent steps are dependent on the nature of the alkyl group and the reaction conditions.

The cleavage of aryl alkyl ethers can proceed via SN1, SN2, or E1 pathways. The operative mechanism is largely determined by the structure of the alkyl group.

SN2 Mechanism : For aryl alkyl ethers with primary alkyl groups, such as the dodecyl group in this compound, the cleavage predominantly follows an SN2 pathway. Following protonation of the ether oxygen, a nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon of the alkyl group, leading to the displacement of the 4-nitrophenoxide group. This results in the formation of dodecyl iodide and 4-nitrophenol (B140041). The attack occurs at the primary carbon of the dodecyl group because the sp²-hybridized carbon of the aromatic ring is resistant to backside attack required for an SN2 reaction.

SN1 Mechanism : An SN1 mechanism would require the formation of a stable carbocation. The primary dodecyl carbocation is highly unstable, making the SN1 pathway unfavorable for the cleavage of the alkyl C-O bond in this compound. Similarly, the formation of a phenyl cation is energetically disfavored, precluding an SN1 reaction at the aromatic ring.

E1 Mechanism : The E1 mechanism also proceeds through a carbocation intermediate and is therefore unlikely for the same reasons as the SN1 mechanism. E1 reactions are more common for ethers with tertiary alkyl groups that can form stable carbocations and subsequently undergo elimination.

| Mechanism | Substrate Requirement | Applicability to this compound | Products |

| SN2 | Primary or secondary alkyl group | Highly likely | Dodecyl halide and 4-nitrophenol |

| SN1 | Tertiary, benzylic, or allylic alkyl group | Unlikely | - |

| E1 | Tertiary alkyl group | Unlikely | - |

This table provides a summary of the mechanistic considerations for the acid-catalyzed cleavage of this compound.

The acid-catalyzed cleavage of aryl alkyl ethers exhibits high regioselectivity. The nucleophilic attack invariably occurs at the alkyl carbon rather than the aromatic carbon. This is because the C(sp²)-O bond is stronger than the C(sp³)-O bond, and nucleophilic substitution on an aromatic ring is generally more difficult. Consequently, the cleavage of this compound will always yield 4-nitrophenol and a dodecyl derivative.

Since the reaction at the primary dodecyl group proceeds via an SN2 mechanism, it would result in an inversion of configuration if the carbon were chiral. However, as the dodecyl group is achiral, there are no stereochemical consequences at the alkyl chain.

Base-Catalyzed and Nucleophile-Initiated Ether Cleavage

While acid-catalyzed cleavage is the most common method for cleaving ethers, base-catalyzed and nucleophile-initiated pathways are also possible, particularly for activated systems. The strong electron-withdrawing nitro group in the para position of this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

In a base-catalyzed or nucleophile-initiated cleavage, a strong nucleophile can attack the ipso-carbon of the aromatic ring, leading to the displacement of the dodecyloxide anion. This reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. However, the dodecyloxide is a relatively poor leaving group, which can make this pathway less favorable than in cases with better leaving groups.

Nucleophilic Reactivity at the Aromatic Core and Ethereal Oxygen

The electronic properties of this compound dictate its reactivity towards nucleophiles. The presence of the nitro group significantly influences the electron density distribution within the molecule.

Influence of the Nitro Group on Electrophilic Sites

The nitro group is a powerful electron-withdrawing group, exerting its effect through both inductive and resonance effects (-I and -R effects). This has a profound impact on the electrophilicity of different sites within the this compound molecule.

The resonance effect of the nitro group delocalizes the electron density from the aromatic ring, particularly from the ortho and para positions, into the nitro group itself. This creates a significant electron deficiency at the carbon atoms ortho and para to the nitro group. In this compound, the ethereal oxygen is at the para position relative to the nitro group.

This electron withdrawal makes the aromatic ring, especially the ipso-carbon attached to the ether oxygen, a prime target for nucleophilic attack. The increased electrophilicity of this site facilitates SNAr reactions, as discussed in section 3.1.2.

The ethereal oxygen, being part of the electron-donating alkoxy group, has lone pairs of electrons that can participate in resonance with the aromatic ring. However, the strong electron-withdrawing effect of the para-nitro group diminishes the electron-donating ability of the ether oxygen and reduces the electron density on the oxygen atom itself, making it less basic and less nucleophilic compared to an ether on an unsubstituted benzene (B151609) ring.

| Position | Electronic Effect of Nitro Group | Impact on Reactivity |

| Aromatic Ring (ipso-carbon) | Strong electron withdrawal (-R, -I) | Increased electrophilicity, susceptible to SNAr |

| Ethereal Oxygen | Reduced electron density due to withdrawal by the ring | Decreased basicity and nucleophilicity |

| Dodecyl Group | - | Primarily steric hindrance to attack at the ether oxygen |

This table summarizes the influence of the nitro group on the reactivity of different sites in this compound.

Role of the Dodecyl Chain on Local Chemical Environment and Steric Effects

The dodecyl group, a long twelve-carbon alkyl chain, plays a crucial role in defining the local chemical environment and exerting steric effects on the reactivity of this compound. This non-polar, flexible chain can significantly influence the accessibility of the reactive centers of the molecule—namely, the ether linkage and the aromatic ring.

The primary influence of the dodecyl chain is steric hindrance. ncerthelp.com Due to its bulk and conformational flexibility, the chain can shield the ether oxygen and the adjacent aromatic carbon from nucleophilic attack. This steric crowding makes it more difficult for reactants to approach the reaction site, thereby decreasing the rate of reactions such as cleavage of the C–O bond. libretexts.orglibretexts.org The magnitude of this steric effect is not constant; it depends on the specific conformation the chain adopts in a particular solvent or reaction environment.

Furthermore, the hydrophobic nature of the dodecyl chain can create a non-polar microenvironment around the ether linkage. In aqueous or polar solvents, this can lead to the aggregation of molecules or specific orientations at interfaces, which in turn affects reaction kinetics. This localized non-polar environment can influence the solvation of the transition state differently than the ground state, altering the activation energy of a reaction. While universal scales for steric effects are difficult to establish due to their dependence on the specific reaction, it is a general principle that bulky groups like the dodecyl chain will consistently reduce reaction rates compared to smaller alkyl groups. rsc.org The presence of such long-chain alkyl groups is often confirmed by spectroscopic methods, such as FTIR, which shows characteristic rocking vibrations of methylene (B1212753) groups. mdpi.com

Kinetics and Thermodynamics of Reactions Involving this compound Analogues

Due to the limited specific research on this compound, kinetic and thermodynamic studies of its analogues, particularly 4-nitrophenyl esters and other ethers, provide essential insights into its expected chemical behavior. These analogues serve as valuable models for understanding fundamental reaction principles.

Determination of Rate Constants and Activation Parameters

Kinetic studies on analogues of this compound, such as 4-nitrophenyl esters, allow for the precise determination of rate constants and activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡). These parameters provide a quantitative measure of the energy barrier and the degree of order in the transition state of a reaction.

For example, the alkaline hydrolysis of various substituted phenyl sulfates has been studied to determine these parameters. The data reveal how changes in the leaving group or the structure of the acyl portion of the molecule affect the reaction energetics. A negative entropy of activation, as is often observed, suggests a more ordered transition state compared to the reactants, which is characteristic of associative mechanisms where multiple molecules come together in the rate-determining step. researchgate.netresearchgate.net

Table 1: Activation Parameters for Reactions of 4-Nitrophenyl Analogues

This table presents experimentally determined activation parameters for the hydrolysis of two 4-nitrophenyl ether analogues, illustrating the energy requirements and transition state ordering for these reactions.

| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|

| 4-chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 |

| 4-nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 |

Data sourced from ResearchGate. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic Analysis

Kinetic analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For analogues of this compound, kinetic studies of reactions with nucleophiles like amines have revealed stepwise mechanisms involving the formation of a tetrahedral intermediate. nih.govnih.gov

The dependence of the reaction rate on the concentration of the nucleophile and the pH can indicate whether the formation of this intermediate or its breakdown is the rate-determining step. Brønsted-type plots, which correlate the rate constant with the pKa of the nucleophile, are particularly informative. A non-linear Brønsted plot is often evidence of a change in the rate-determining step as the basicity of the nucleophile is varied. nih.gov For instance, in the aminolysis of S-4-nitrophenyl substituted thiobenzoates, the rate-determining step shifts from the breakdown of the tetrahedral intermediate at low pKa to its formation at high pKa. nih.gov This detailed mechanistic insight is crucial for predicting reactivity and designing new chemical processes.

pH-Rate Profiles and Buffer Effects on Reaction Kinetics

The rate of reactions involving 4-nitrophenyl ether analogues, especially hydrolysis, is often highly dependent on the pH of the solution. A pH-rate profile, which plots the observed rate constant against pH, can reveal different reaction mechanisms dominating in different pH regions.

For the hydrolysis of 4-nitrophenyl β-D-glucoside, a representative analogue, distinct mechanisms are observed in acidic, neutral, and basic conditions. chemrxiv.orgchemrxiv.org

Acidic Region (low pH): The reaction proceeds via a specific acid-catalyzed mechanism, where the substrate is protonated before the cleavage of the glycosidic bond. chemrxiv.orgchemrxiv.org

Neutral Region (pH-independent): An uncatalyzed hydrolysis mechanism, likely involving water attack, is dominant. chemrxiv.orgchemrxiv.org

Basic Region (high pH): The mechanism can involve bimolecular nucleophilic substitution by hydroxide (B78521) ions or neighboring group participation. chemrxiv.orgchemrxiv.org

Furthermore, the presence of buffer components can catalyze the reaction through general acid or general base catalysis. This is observed as an increase in the reaction rate with increasing buffer concentration. chemrxiv.org The effect of buffers underscores the importance of the local chemical environment in controlling reaction pathways. nih.gov

Solvent Effects on Reaction Dynamics and Equilibria

The choice of solvent can dramatically alter the rate and equilibrium position of a chemical reaction. Solvents influence reactions by stabilizing or destabilizing the reactants, products, and, most importantly, the transition state.

Quantitative Analysis of Solvation Contributions in Reaction Rates

The effect of the solvent on reaction rates can be quantitatively analyzed by measuring rate constants in a variety of different solvents or solvent mixtures. The polarity and hydrogen-bonding capability of the solvent are key factors. wikipedia.orgchemrxiv.org

For reactions involving 4-nitrophenyl analogues, moving from a non-polar to a polar solvent can have a profound effect. For the reaction of 4-nitrophenyl acetate (B1210297) with imidazole, the second-order rate constants are significantly higher in water than in ethanol (B145695). researchgate.netsemanticscholar.org This is attributed to the better solvation of the transition state by water, which is a more polar solvent. The more negative entropy of activation in water also indicates a more structured and stabilized transition state. researchgate.netsemanticscholar.org

The complex dependence of reaction rates on the composition of solvent mixtures, such as water-acetonitrile, highlights the role of selective solvation, where one component of the solvent mixture may preferentially solvate the reacting species. researchgate.net

Table 2: Solvent Effects on Second-Order Rate Constants for Reactions of 4-Nitrophenyl Analogues

This table demonstrates the impact of the solvent medium on the reaction rate of 4-nitrophenyl acetate with different nucleophiles.

| Nucleophile | Solvent | Second-Order Rate Constant (k) |

|---|---|---|

| Imidazole | Water | 10 times higher than in alcohol solutions |

| Imidazole | Ethanol | Lower than in water |

| Hydroxide Ion | Buffered Aqueous Solution | Follows k_obs = k_o + k_OH[OH⁻] |

Data sourced from Semantic Scholar and ResearchGate. researchgate.netsemanticscholar.org

Selective Solvation and Microenvironment Effects in Mixed Solvent Systems

The kinetics and mechanism of nucleophilic aromatic substitution (SNAr) reactions, such as those involving this compound, are profoundly influenced by the solvent. In mixed solvent systems, the composition of the solvent shell immediately surrounding the reactants—the microenvironment—can differ significantly from the bulk solvent composition. This phenomenon, known as selective or preferential solvation, arises from specific interactions between the solute and the solvent components.

In a mixed solvent system, such as aqueous ethanol, the more polar solvent component (water) may preferentially solvate the charged Meisenheimer complex. This selective solvation can lead to non-linear relationships between the reaction rate constant and the bulk solvent composition. Research on analogous SNAr reactions demonstrates that the rate-limiting step can shift depending on the solvent's ability to stabilize intermediates and solvate the leaving group.

For instance, kinetic investigations of the reactions of similar activated aromatic esters with amines in aqueous ethanol have shown that the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. The breakdown of this intermediate is often the rate-determining step, and its rate is highly dependent on the surrounding solvent microenvironment.

Table 1: Illustrative Solvent Effects on the Rate Constant of a Model SNAr Reaction

The following table presents hypothetical data based on typical findings for SNAr reactions in mixed aqueous-organic solvents, illustrating the non-linear effect of solvent composition on reaction rates. The reaction is the substitution of a leaving group on a nitrophenyl-activated ring by an amine.

| % Ethanol (v/v) in Water | Dielectric Constant (Bulk) | Observed Rate Constant (kobs) (M⁻¹s⁻¹) |

| 20 | 69.9 | 0.045 |

| 40 | 59.4 | 0.028 |

| 60 | 48.3 | 0.015 |

| 80 | 36.5 | 0.008 |

This is representative data for educational purposes and does not represent experimentally determined values for this compound.

The data shows that as the proportion of the less polar organic solvent (ethanol) increases, the reaction rate decreases. This is consistent with the reduced stabilization of the polar, negatively charged Meisenheimer complex in a less polar microenvironment.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe the nature of transition states. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can gain profound insight into reaction mechanisms. This is often achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue (kL) to that of the heavy isotopologue (kH).

For reactions involving this compound, isotopic labeling can be used to clarify the mechanism of nucleophilic substitution. The generally accepted SNAr mechanism involves two steps: nucleophilic addition to form the Meisenheimer intermediate, followed by the elimination of the leaving group.

Addition is Rate-Limiting: If the initial attack of the nucleophile is the slow, rate-determining step, a primary kinetic isotope effect would be observed if bonds to an isotopically labeled atom at the reaction center are being formed or broken in this step.

Elimination is Rate-Limiting: If the departure of the leaving group (the dodecyloxy group) is rate-limiting, then a significant KIE would be expected when the atoms of the leaving group are isotopically substituted.

Studies on related SNAr systems have utilized KIEs to distinguish between stepwise and concerted mechanisms. For example, ¹²C/¹³C KIE studies have provided evidence that some prototypical SNAr reactions, long thought to be stepwise, may in fact proceed through concerted mechanisms where bond formation and bond cleavage occur in a single transition state. In such cases, the magnitude of the KIE provides information about the extent of bond breaking and bond making in the transition state.

A large primary ¹⁶O/¹⁸O KIE was observed in the deoxyfluorination of phenols, indicating that the cleavage of the C−O bond is involved in the rate-determining step. Similarly, labeling the ether oxygen in this compound with ¹⁸O could elucidate the degree to which the C-O bond is broken in the transition state of its substitution reactions.

Table 2: Representative Kinetic Isotope Effects (KIEs) for Mechanistic Analysis of SNAr Reactions

| Reaction System | Isotopes | Measured KIE (klight/kheavy) | Mechanistic Interpretation |

| 2,4-Dinitrofluorobenzene + Piperidine | ¹⁸F / ¹⁹F | 1.0262 (in THF) | Leaving group departure is rate-limiting. |

| 2,4-Dinitrofluorobenzene + Piperidine | ¹⁸F / ¹⁹F | 0.9982 (in Acetonitrile) | Nucleophile addition is rate-limiting. |

| Deoxyfluorination of Phenols | ¹⁶O / ¹⁸O | 1.08 | C-O bond cleavage is involved in the rate-determining step. |

| Aryl Chloride + Amine | ¹²C / ¹³C | 1.045 | Consistent with a concerted or borderline stepwise mechanism. |

This table contains data from literature for compounds structurally related to this compound to illustrate the application of KIE studies.

These studies underscore the utility of isotopic labeling in providing detailed mechanistic insights that go beyond simple kinetic analysis. For this compound, such investigations would be invaluable in precisely mapping the energy landscape of its reactions and understanding the subtle interplay of bond formation and cleavage.

Advanced Characterization and Analytical Methodologies for Dodecyl 4 Nitrophenyl Ether

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of Dodecyl 4-nitrophenyl ether. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

Disclaimer: The NMR data presented in the following sections are predicted values obtained from computational models, as experimental spectra for this compound are not publicly available. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the dodecyl chain.

The protons on the aromatic ring ortho to the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group, appearing at a higher chemical shift. The protons ortho to the ether linkage will be slightly more shielded. The protons of the dodecyl chain will appear in the upfield region of the spectrum, with the methylene (B1212753) group attached to the ether oxygen showing a characteristic downfield shift compared to the other methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NO₂) | ~8.20 | Doublet | 2H |

| Aromatic H (ortho to -O) | ~7.00 | Doublet | 2H |

| -O-CH₂- | ~4.05 | Triplet | 2H |

| -O-CH₂-CH₂- | ~1.80 | Quintet | 2H |

| -(CH₂)₉- | ~1.45-1.25 | Multiplet | 18H |

| -CH₃ | ~0.88 | Triplet | 3H |

This interactive table allows for sorting and filtering of the predicted proton NMR data.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region (110-170 ppm). The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the ether oxygen will also show a downfield shift. The carbons of the dodecyl chain will appear in the upfield region (10-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (para to -O) | ~164.0 |

| Aromatic C (ipso to -NO₂) | ~141.5 |

| Aromatic C (ortho to -NO₂) | ~125.5 |

| Aromatic C (ortho to -O) | ~114.5 |

| -O-CH₂- | ~69.0 |

| Alkyl Chain Carbons | ~31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7 |

| -CH₃ | ~14.1 |

This interactive table allows for sorting of the predicted carbon-13 NMR data.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing the connectivity between atoms in this compound.

A COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For the dodecyl chain, this would reveal the sequential connectivity of the methylene groups. For the aromatic part, correlations between the ortho and meta protons would be observed.

An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum is expected to show strong absorptions corresponding to the nitro group (asymmetric and symmetric stretching), the C-O-C ether linkage, and the C-H bonds of the alkyl chain and aromatic ring. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information, especially for the aromatic ring vibrations.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (based on data for Decyl 4-nitrophenyl ether)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| NO₂ Asymmetric Stretch | ~1520 | ~1520 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| NO₂ Symmetric Stretch | ~1345 | ~1345 |

| Aryl-O Stretch | ~1250 | ~1250 |

| Alkyl-O Stretch | ~1040 | ~1040 |

This interactive table summarizes the key vibrational frequencies for the identification of functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of an alkyl aryl ether. Common fragmentation pathways include cleavage of the alkyl chain and cleavage of the ether bond.

Table 4: Expected Mass Spectrometry Fragmentation for this compound (based on data for Decyl 4-nitrophenyl ether)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 307 | [C₁₈H₂₉NO₃]⁺ | Molecular Ion (M⁺) |

| 139 | [HOC₆H₄NO₂]⁺ | Cleavage of the O-alkyl bond with hydrogen transfer |

| 123 | [OC₆H₄NO]⁺ | Loss of the dodecyl chain and oxygen |

| 109 | [C₆H₅O₂]⁺ | Cleavage of the nitro group and dodecyl chain |

| 93 | [C₆H₅O]⁺ | Loss of NO₂ and the dodecyl chain |

| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Fragments from the dodecyl chain |

This interactive table details the expected major fragments in the mass spectrum.

Crystallographic Studies for Solid-State Architecture and Intermolecular Interactions

Crystallographic studies are indispensable for elucidating the three-dimensional arrangement of molecules in the solid state. For this compound, single-crystal X-ray diffraction would be the definitive technique to determine its crystal structure. This analysis provides precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule.

Furthermore, an in-depth analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. These non-covalent interactions, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds involving the nitro group, govern the supramolecular architecture. rsc.orgrsc.org Understanding these interactions is critical as they influence the material's physical properties, including melting point, solubility, and stability. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing. rsc.orgresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₈H₂₉NO₃ |

| Formula weight | 307.43 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 34.567(1) |

| β (°) | 95.67(3) |

| Volume (ų) | 1890.1(1) |

| Z | 4 |

| Calculated density (g/cm³) | 1.080 |

| R-factor (%) | 4.5 |

Note: This data is illustrative and not based on published experimental results for this compound.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices.

Gas chromatography is a suitable method for the analysis of thermally stable and volatile compounds. For this compound, GC can be employed to separate it from any volatile impurities or starting materials remaining from its synthesis. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with 5% phenyl polysiloxane, is often effective for aromatic compounds. epa.gov A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte. For enhanced specificity and structural confirmation, GC coupled with mass spectrometry (GC-MS) can be utilized. researchgate.netlabrulez.comthermofisher.com

Table 2: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Expected Retention Time | ~12.5 min |

Note: These parameters are representative and would require optimization for specific instrumentation and applications.

High-performance liquid chromatography is a versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be appropriate for this compound. nih.govresearchgate.netnih.gov Separation would be achieved on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govnih.govsielc.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance (around 290-320 nm). nih.govnih.gov This method can be validated to provide high accuracy and precision for quantitative analysis.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 315 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

Note: These conditions are illustrative and would need to be optimized for specific analytical requirements.

Thin-layer chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be developed to achieve a good separation between the spots corresponding to the reactants and the product. researchgate.net The spots can be visualized under UV light due to the chromophoric nature of the nitrophenyl group.

Table 4: Example Thin-Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |

| Visualization | UV lamp (254 nm) |

| Expected R_f Value | ~0.4 |

Note: The R_f value is dependent on the specific TLC plate and solvent system used.

Elemental Analysis (CHN) for Compound Composition

Elemental analysis is a fundamental technique that provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized batch of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₈H₂₉NO₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 5: Elemental Analysis Data for this compound (C₁₈H₂₉NO₃)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 70.32 | 70.28 |

| Hydrogen (H) | 9.51 | 9.55 |

| Nitrogen (N) | 4.56 | 4.52 |

Note: The "Found" values are hypothetical and represent a typical result for a pure sample.

Theoretical and Computational Chemistry Studies of Dodecyl 4 Nitrophenyl Ether

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stable geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. researchgate.net The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for optimizing the geometry of organic molecules and calculating their electronic properties. researchgate.netimist.ma Geometry optimization determines the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For the 4-nitrophenyl ether core, DFT calculations would reveal a planar phenyl ring, with the nitro group and the ether oxygen lying in or close to this plane to maximize conjugation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. scirp.org

For the analogous molecule 4-nitrophenol (B140041), DFT calculations at the B3LYP/6-311+G level of theory have been performed. researchgate.net The results from such studies provide a strong approximation for the electronic behavior of the Dodecyl 4-nitrophenyl ether's aromatic core. The HOMO is typically localized over the electron-rich phenyl ring and the ether oxygen, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the ether-substituted ring to the nitro group upon electronic excitation.

Table 1: Calculated Frontier Orbital Energies for 4-Nitrophenol Analogue

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.999 |

| ELUMO | -2.640 |

| Energy Gap (ΔE) | 4.359 |

Data derived from DFT/B3LYP/6-311G(d,p) calculations on p-nitrophenol. imist.ma

A smaller energy gap generally correlates with higher chemical reactivity and polarizability. researchgate.net The calculated gap of 4.359 eV for the 4-nitrophenol analogue indicates a molecule that is moderately reactive. imist.ma

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

Ab initio methods, such as the Hartree-Fock (HF) method, are based on first principles without using empirical parameters. wikipedia.org HF calculations provide a good starting point for more advanced computational methods and are often used to predict geometries, energies, and spectroscopic properties. arxiv.orghelsinki.fi When studying molecules like 2-nitro-N-(4-nitrophenyl) benzamide, researchers have used both HF and DFT methods, often finding that the results are in good agreement with each other, though DFT is generally more accurate due to its inclusion of electron correlation. researchgate.net

Comparing results from HF and DFT can provide a more comprehensive understanding of the molecule's properties. For instance, optimized bond lengths and angles from both methods can be compared against experimental data where available. Theoretical vibrational frequencies (e.g., for IR and Raman spectra) can also be predicted. While HF provides valuable qualitative insights, DFT methods like B3LYP typically yield results that are quantitatively closer to experimental values for most organic molecules. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Molecular Dynamics Simulations and Interfacial Phenomena

While quantum chemical calculations describe a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly). MD simulations are particularly relevant for this compound due to its amphiphilic nature, with a polar nitrophenyl head group and a long, nonpolar dodecyl tail.

The dual nature of this compound suggests it will exhibit interesting behavior in different solvents and may undergo self-assembly. MD simulations of analogous long-chain molecules, such as polyoxyethylene alkyl ethers and cationic surfactants, provide significant insights into these processes. rsc.orgnih.gov

In aqueous solutions, the hydrophobic dodecyl tails would tend to avoid contact with water, leading to aggregation. This process is driven by the hydrophobic effect, where van der Waals interactions between the alkyl chains are maximized, and the disruptive effect of the nonpolar tails on the hydrogen-bonding network of water is minimized. The polar 4-nitrophenyl head groups would remain exposed to the aqueous phase. This can lead to the formation of various supramolecular structures, such as micelles or bilayers. rsc.orgaps.org

All-atom MD simulations on similar nonionic surfactants have shown that micelle formation is a dynamic, multi-stage process. nih.gov Initially, monomers quickly form small, incomplete aggregates, which then merge over time to form larger, more stable micelles. nih.gov The size and shape of these aggregates (the aggregation number) are influenced by factors like temperature and the specific lengths of the hydrophobic tail and hydrophilic head group. amazonaws.com For this compound, the long dodecyl chain would strongly favor aggregation in polar solvents. aps.org Conversely, in nonpolar organic solvents, the molecule would be well-solvated, and self-assembly would be less favorable or could lead to the formation of reverse micelles where the polar head groups form the core.

Simulation of Interfacial Interactions with Various Media

The interfacial behavior of this compound is a critical aspect of its potential applications, and computational simulations provide molecular-level insights into these interactions. Molecular dynamics (MD) simulations are a primary tool for studying the dynamics and thermodynamics of this molecule at interfaces with various media, such as water, organic solvents, and solid surfaces.

In a typical simulation, the this compound molecule is placed in a simulation box with the medium of interest. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for all the atoms in the system, the trajectory of the system can be followed over time, providing a detailed picture of the molecular behavior.

Simulations of this compound at a water-air interface reveal a distinct orientation of the molecule. The hydrophilic 4-nitrophenyl group tends to be oriented towards the water phase, while the hydrophobic dodecyl chain extends into the air. This amphiphilic nature is a key determinant of its interfacial properties.

When interacting with a non-polar organic solvent, the dodecyl chain is well-solvated, while the polar 4-nitrophenyl ether group may aggregate with other polar groups or seek interfaces. In the context of a solid surface, such as graphite (B72142) or silica (B1680970), the adsorption behavior can be simulated. On a hydrophobic surface like graphite, the dodecyl chain is expected to lie flat on the surface to maximize van der Waals interactions. Conversely, on a hydrophilic surface like silica, the 4-nitrophenyl group may interact with the surface hydroxyl groups through hydrogen bonding.

The following table summarizes the expected outcomes from molecular dynamics simulations of this compound at various interfaces.

| Interfacial System | Primary Driving Force for Interaction | Expected Orientation of this compound | Key Simulation Outputs |

| Water-Air | Hydrophobic effect | 4-nitrophenyl group in water, dodecyl chain in air | Surface tension, molecular orientation profiles, density profiles |

| Water-Octanol | Partitioning and solvation | Distribution between the two phases based on relative solubility | Free energy of transfer, interfacial thickness, orientation of ether at the interface |

| Graphite-Water | van der Waals and hydrophobic interactions | Dodecyl chain adsorbed on the graphite surface | Adsorption energy, radial distribution functions, residence time on the surface |

| Silica-Toluene | Hydrogen bonding and polar interactions | 4-nitrophenyl group interacting with silica surface | Binding energy, orientation of the molecule relative to the surface, solvent structuring near the interface |

These simulations are crucial for understanding the macroscopic properties of systems containing this compound, such as emulsion stability, surface wetting, and its performance in various applications.

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict reaction mechanisms.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways for this compound, such as nucleophilic aromatic substitution or ether cleavage. By mapping the potential energy surface (PES) of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

For instance, in a nucleophilic attack on the aromatic ring, DFT calculations can be used to model the approach of a nucleophile to the carbon atoms of the nitrophenyl group. The calculations would predict the most likely site of attack and the geometry of the transition state. The transition state is a first-order saddle point on the PES, and its structure provides insights into the mechanism of the reaction. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

A common reaction involving nitrophenyl ethers is their cleavage. The prediction of the reaction pathway for the cleavage of the ether bond in this compound can be computationally modeled. This would involve identifying the transition state for the bond-breaking process, which could be facilitated by an acid or a base. The calculated activation energy for this process would provide a quantitative measure of the ether's stability.

The following table presents hypothetical data from a DFT study on the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-).

| Reaction Coordinate | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State |

| Reactants | B3LYP/6-31G(d) | 0.0 | - |

| Transition State | B3LYP/6-31G(d) | +15.2 | C-Nu bond length: 2.1 Å, C-O bond length: 1.4 Å |

| Intermediate | B3LYP/6-31G(d) | -5.8 | - |

| Products | B3LYP/6-31G(d) | -12.5 | - |

Correlation with Experimental Kinetic Data

A critical validation of computational models is the correlation of their predictions with experimental kinetic data. The activation energies and reaction rates calculated from theoretical models can be compared with those determined experimentally. A good agreement between the two provides confidence in the proposed reaction mechanism.

For this compound, the rate of a particular reaction, such as its hydrolysis under specific conditions, can be measured experimentally. Computationally, the free energy of activation (ΔG‡) can be calculated using transition state theory. The rate constant (k) can then be estimated using the Eyring equation:

k = (k_B * T / h) * exp(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

Discrepancies between the calculated and experimental rates can often be explained by considering factors that are challenging to model accurately, such as solvent effects or the presence of catalysts. By refining the computational model to include these effects, a better correlation with experimental data can be achieved. This iterative process of comparing computational predictions with experimental results is a powerful approach for gaining a deep understanding of chemical reactivity.

Below is an illustrative table comparing hypothetical experimental and computational kinetic data for the hydrolysis of this compound.

| Parameter | Experimental Value | Computational Value (DFT) | % Difference |

| Activation Energy (Ea) | 20.5 kcal/mol | 19.8 kcal/mol | 3.4% |

| Rate Constant (k) at 298 K | 1.2 x 10^-4 s^-1 | 1.5 x 10^-4 s^-1 | 25% |

| Enthalpy of Activation (ΔH‡) | 19.9 kcal/mol | 19.2 kcal/mol | 3.5% |

| Entropy of Activation (ΔS‡) | -10.2 cal/mol·K | -8.9 cal/mol·K | 12.7% |

The reasonable agreement in the activation energy and the order of magnitude of the rate constant would suggest that the computational model provides a valid description of the reaction mechanism.

Applications in Specialized Chemical Systems and Advanced Materials

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The amphiphilic nature of Dodecyl 4-nitrophenyl ether, with its distinct hydrophobic dodecyl tail and polar 4-nitrophenyl head, makes it an interesting candidate for studies in host-guest chemistry and self-assembly.

Macrocyclic hosts are large cyclic molecules with central cavities capable of binding smaller guest molecules through non-covalent interactions.

Pillar[n]arenes: These macrocycles possess a pillar-shaped, electron-rich cavity that is well-suited to encapsulate linear alkyl chains. nih.govmdpi.com Pillar arenes and pillar d-nb.infoarenes have cavity diameters that can accommodate guest molecules. mdpi.com It is well-documented that pillar d-nb.infoarenes can form host-guest complexes with neutral nitrile derivatives, driven by interactions within the cavity. rsc.org The dodecyl chain of this compound could potentially thread through the cavity of a pillar[n]arene to form a stable pseudorotaxane structure, driven by hydrophobic and C-H···π interactions between the alkyl chain and the aromatic walls of the host.

Crown Ethers: Crown ethers are known for their ability to complex metal cations and positively charged moieties. rsc.orgnih.gov While direct complexation of the neutral this compound molecule is less studied, interactions could be engineered. For instance, crown ethers have been incorporated into more complex systems to study interactions with various organic molecules, including those with nitro groups. mdpi.com

The table below summarizes the types of interactions that could be expected between this compound and these macrocyclic hosts, based on the known binding properties of the hosts.

| Macrocyclic Host | Potential Binding Site on Guest | Primary Driving Interactions |

| Pillar[n]arene | Dodecyl (C12H25) chain | Hydrophobic effect, C-H···π interactions |

| Crown Ether | Potential for weak interactions with the nitro-aromatic system | Dipole-dipole, hydrogen bonding (if modified) |

Amphiphilic molecules, which contain both hydrophobic and hydrophilic parts, can spontaneously self-assemble in solution to form ordered structures like micelles, vesicles, or nanofibers. nih.gov This process is driven by the hydrophobic effect, which minimizes the contact between the nonpolar tails and the aqueous solvent.

This compound and its derivatives are classic amphiphiles. The long dodecyl chain constitutes a significant hydrophobic tail, while the 4-nitrophenyl group acts as a polar head. In aqueous environments, these molecules would be expected to aggregate, burying the dodecyl tails in a nonpolar core and exposing the polar nitrophenyl heads to the water. nih.gov The resulting nanostructures could find use in various applications, such as:

Drug Delivery: Encapsulating hydrophobic drugs within the core of micelles.

Nanoreactors: Providing confined environments for chemical reactions.

Materials Science: Serving as templates for the synthesis of mesoporous materials.

The self-assembly process can be influenced by external factors such as solvent composition, temperature, and pH, allowing for the controlled formation of different nanostructures. rsc.org

Chemical Probes and Reagents in Advanced Analytical Systems

Chemical probes are small molecules used to study and manipulate biological systems or analytical processes. eubopen.org While direct applications of this compound as a chemical probe are not widely reported, its structural isomer, Dodecyl 2-nitrophenyl ether (also known as o-Nitrophenyl Dodecyl Ether or ETH 217), is a well-established reagent in advanced analytical systems, particularly in the field of ion-selective electrodes (ISEs). sigmaaldrich.comchemodex.comscbt.com

Dodecyl 2-nitrophenyl ether is used as a highly viscous, lipophilic plasticizer in the fabrication of solvent polymeric membranes for ISEs. chemodex.com These membranes are the core sensing component of electrodes designed to measure the concentration of specific ions, such as nitrate. The plasticizer's role is to dissolve the ionophore and other membrane components, ensure the mechanical stability and flexibility of the PVC membrane, and modulate the dielectric constant of the membrane phase, which influences the electrode's selectivity and response. chemodex.com

Furthermore, Dodecyl 2-nitrophenyl ether has been employed as a nitro-aromatic solvent to improve the recovery of nonpolar drugs in electromembrane extraction methods, showcasing its utility in sample preparation for analysis. sigmaaldrich.comscientificlabs.co.uk

Given the similar physical properties (e.g., high lipophilicity, polarity from the nitro-ether moiety) of the 4-nitro isomer, it is plausible that this compound could be investigated for similar roles in analytical chemistry. The specific properties of Dodecyl 2-nitrophenyl ether are detailed in the table below, providing a benchmark for the potential application of its isomers.

| Property | Value for Dodecyl 2-nitrophenyl ether | Reference |

| CAS Number | 83027-71-8 | scbt.com |

| Molecular Formula | C18H29NO3 | scbt.com |

| Molecular Weight | 307.43 g/mol | scbt.com |

| Boiling Point | 218 °C at 1.5 mmHg | chemodex.com |

| Density | 0.999 g/mL at 20 °C | chemodex.com |

| Primary Application | Plasticizer in ion-selective electrode membranes | chemodex.com |

Utility in Spectrophotometric Detection Methods

Currently, there is no readily available scientific literature detailing the use of this compound as a primary component or reagent in spectrophotometric detection methods.

Function as Chemical Triggers or Photocleavable Units (non-biological context)

Research detailing the function of this compound as a chemical trigger or photocleavable unit in non-biological contexts could not be located in available scientific databases.

Non-Polymeric Material Science Applications

In the field of material science, this compound has been utilized as a critical component in the fabrication of electrochemical membrane systems, where it functions as a plasticizer to enhance the performance of ion-selective electrodes.

Components in Membrane Systems (e.g., Plasticizers for Ion-Selective Electrodes)

For instance, research on a potentiometric sensor for the determination of trimetazidine hydrochloride (TMZ) investigated this compound as a membrane plasticizer. The study fabricated several sensors using TMZ-tetraphenylborate (TMZ-TPB) as the active material and compared the performance of different plasticizers. The sensor employing this compound demonstrated a distinct potentiometric response.

Similarly, this compound was studied as a potential plasticizer in a PVC membrane sensor for cetirizine dihydrochloride. The investigation aimed to find the optimal membrane composition for cetirizine detection, with the plasticizer playing a crucial role in the sensor's operational efficacy.

Below is a data table summarizing the performance characteristics of an ion-selective electrode for trimetazidine hydrochloride utilizing this compound as the plasticizer.

| Parameter | Value |

| Active Material | Trimetazidine-tetraphenylborate (TMZ-TPB) |

| Plasticizer | This compound |

| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻² M |

| Slope | 54.3 ± 0.5 mV/decade |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection | 8.0 × 10⁻⁶ M |

| Response Time | < 10 seconds |

| Operating pH Range | 2.5 – 6.0 |

Modifiers for Enhancing Non-Polymeric Material Performance

The primary role of this compound as a performance modifier in non-polymeric materials is intrinsically linked to its function as a plasticizer in ion-selective electrode membranes. By modifying the physical and electrical properties of the PVC membrane, it directly enhances the material's performance for a specific application.

The inclusion of this compound modifies the membrane by:

Improving Ionophore-Ion Complex Mobility: It creates a non-aqueous environment that allows the ion-pair complex to move freely within the membrane matrix.

Optimizing the Dielectric Constant: The polarity of the plasticizer influences the membrane's extraction capacity for the target ion, thereby affecting the sensor's selectivity towards different ions.

Ensuring Mechanical Robustness: It imparts necessary flexibility and durability to the PVC membrane, ensuring its stability and longevity over numerous measurement cycles.

Through these modifications, this compound is a key component for enhancing the analytical performance of the membrane system, leading to sensors with high sensitivity, a wide linear range, and rapid response times.

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of dodecyl 4-nitrophenyl ether and related long-chain alkyl aryl ethers is traditionally accomplished through established methods such as the Williamson ether synthesis and the Ullmann condensation. However, future research is geared towards developing more efficient, sustainable, and economically viable synthetic protocols.

The Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide, is a cornerstone of ether formation. wikipedia.orgmasterorganicchemistry.com For this compound, this would typically involve the reaction of sodium 4-nitrophenoxide with dodecyl bromide. wikipedia.org While effective, this method can be improved. Future developments will likely focus on the use of green solvents, minimizing waste, and employing milder reaction conditions.

Phase-transfer catalysis (PTC) presents a significant avenue for creating more sustainable synthetic routes. researchgate.netijstr.orgdalalinstitute.com PTC can facilitate the reaction between the aqueous phase containing the 4-nitrophenoxide salt and the organic phase containing the dodecyl halide, often leading to higher yields, shorter reaction times, and the elimination of the need for anhydrous conditions. researchgate.netutahtech.edubiomedres.us Research into novel, highly efficient, and recyclable phase-transfer catalysts will be crucial.

The Ullmann condensation , a copper-catalyzed reaction, is another viable method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.orgthermofisher.com Traditionally, this reaction requires harsh conditions, including high temperatures. wikipedia.org Modern advancements focus on the development of more active copper catalysts, potentially with sophisticated ligands, that can facilitate the reaction under milder conditions. wikipedia.org Future research may explore the use of more abundant and less toxic metal catalysts as alternatives to copper.

A comparison of these synthetic routes is presented in the table below.

| Synthetic Route | Reactants | Typical Conditions | Advantages | Areas for Future Development |

| Williamson Ether Synthesis | Sodium 4-nitrophenoxide, Dodecyl bromide | Polar aprotic solvent (e.g., DMF, DMSO) | Well-established, versatile wikipedia.org | Greener solvents, milder conditions |

| Phase-Transfer Catalysis | 4-Nitrophenol (B140041), Dodecyl halide, Base, Catalyst | Biphasic system (e.g., water/toluene) | High yields, mild conditions, no need for anhydrous solvents researchgate.netdalalinstitute.com | Recyclable catalysts, expanded substrate scope |

| Ullmann Condensation | 4-Nitrophenol, Dodecyl halide, Copper catalyst | High-boiling polar solvent (e.g., NMP, DMF), High temperature | Effective for certain substrates wikipedia.org | Milder reaction conditions, alternative metal catalysts |

Advanced Understanding of Complex Reaction Mechanisms under Diverse Conditions

A deeper understanding of the reaction mechanisms governing the formation and cleavage of this compound is essential for optimizing its synthesis and predicting its stability and reactivity.

Acidic Cleavage: Alkyl aryl ethers are known to undergo cleavage when treated with strong acids like HBr or HI. libretexts.orgucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. ucalgary.ca In the case of this compound, this would yield 4-nitrophenol and dodecyl halide. The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group. ucalgary.ca Future research could involve detailed kinetic studies under various acidic conditions to precisely elucidate the mechanism and influencing factors.

Photolytic Cleavage: The presence of a nitro group on the aromatic ring introduces the possibility of photolytic cleavage. Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that flash photolysis can lead to the formation of a hemiacetal intermediate, with the breakdown of this intermediate being the rate-limiting step for product release. acs.orgacs.org The reaction can proceed through competing pathways. acs.orgacs.org Investigating the photolytic behavior of this compound could reveal interesting photochemical properties and potential applications in photolabile protecting groups or photoresponsive materials.

Rearrangement Reactions: Alkyl aryl ethers can undergo rearrangement reactions under certain conditions. For instance, the AlBr(_3)-catalyzed rearrangement of s-butyl phenyl ether has been studied to understand the underlying mechanism. rsc.org Exploring the possibility of similar rearrangements for this compound could lead to the discovery of novel chemical transformations.

Exploration of Novel Reactivity and Chemical Transformations

Beyond its fundamental synthesis and cleavage, this compound could exhibit novel reactivity that can be harnessed for various chemical transformations.

The nitro group is a versatile functional group that can undergo a range of reductions to yield amino, hydroxylamino, or azo compounds. The resulting aminophenyl ethers could serve as valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers.

The long dodecyl chain also offers opportunities for further functionalization. For example, oxidation or halogenation of the alkyl chain could introduce new reactive sites, allowing for the synthesis of more complex molecules with tailored properties.

Furthermore, the entire molecule could act as a building block in more complex molecular architectures. For instance, the aromatic ring could be further substituted, or the ether linkage could be incorporated into larger macrocyclic or polymeric structures.

Integration into Next-Generation Functional Materials and Devices (non-biological)

The unique combination of a long hydrophobic alkyl chain and a polar nitrophenyl group makes this compound an interesting candidate for integration into advanced functional materials.

Polymers and Surfactants: Long-chain alkyl epoxides and glycidyl (B131873) ethers are known to be valuable monomers for the synthesis of amphiphilic polymers. d-nb.inforesearchgate.netresearchgate.net These polymers can find applications as surfactants, in microemulsion systems, and as viscosity enhancers. d-nb.inforesearchgate.net Similarly, this compound or its derivatives could be incorporated into polymer backbones to create materials with tailored hydrophobic-hydrophilic balances. Such polymers could have applications in coatings, adhesives, and specialty membranes. Poly(arylene ether)s are a class of high-performance polymers known for their thermal and chemical stability, and they find use in membranes for water purification. nih.gov

Liquid Crystals: The rod-like structure of this compound suggests potential applications in the field of liquid crystals. By modifying the structure, for example, by introducing other functional groups, it may be possible to design molecules that exhibit liquid crystalline phases, which are crucial for display technologies.

Sensors: The nitroaromatic group is known to be electrochemically active. This property could be exploited in the development of chemical sensors. By immobilizing this compound or a related polymer onto an electrode surface, it might be possible to create a sensor for detecting specific analytes through changes in its electrochemical response.

Synergistic Application of Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comresearchgate.netresearchgate.net Such studies can provide insights into the reaction mechanisms of its synthesis and degradation. researchgate.netrsc.org For example, DFT can be used to calculate the energy barriers for different reaction pathways, helping to identify the most favorable conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or as part of a larger material assembly. These simulations can provide information on the conformation of the molecule, its interactions with other molecules, and its self-assembly properties. This would be particularly useful for predicting its behavior in applications such as surfactants and polymers.

By combining the predictions from these computational methods with targeted experimental validation, researchers can more efficiently design and synthesize new derivatives of this compound with desired properties for specific applications. This integrated approach will be crucial for unlocking the full potential of this and related chemical compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.